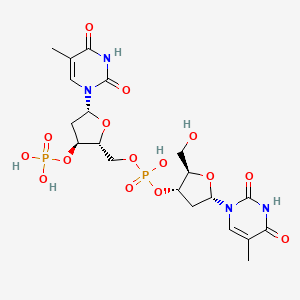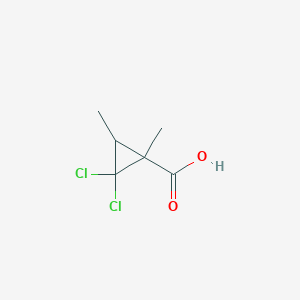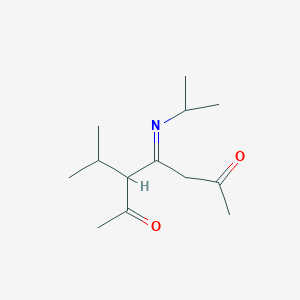
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione is a synthetic organic compound Its structure includes a heptane backbone with two propan-2-yl groups and a propan-2-ylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione typically involves multi-step organic reactions. One possible route could involve the alkylation of a heptane-2,6-dione precursor with propan-2-yl halides under basic conditions. The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups.
Substitution: The propan-2-yl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical studies or as a precursor for bioactive compounds.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for (4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. In an industrial setting, it could act as a catalyst or reactant in chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4e)-3-(Propan-2-yl)-4-(propan-2-ylimino)heptane-2,6-dione: can be compared to other heptane derivatives or compounds with similar functional groups.
Heptane-2,6-dione: A simpler compound with a similar backbone but lacking the propan-2-yl and imino groups.
Propan-2-yl derivatives: Compounds with similar alkyl groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential versatility in various chemical reactions and applications.
Properties
CAS No. |
6302-44-9 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-propan-2-yl-4-propan-2-yliminoheptane-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-8(2)13(11(6)16)12(7-10(5)15)14-9(3)4/h8-9,13H,7H2,1-6H3 |
InChI Key |
QDZUXAAKOJCPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C)C(=NC(C)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


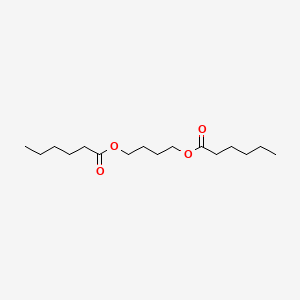
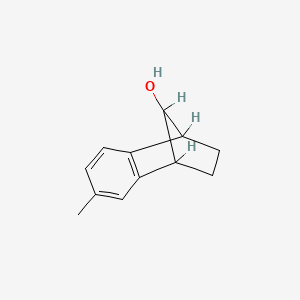
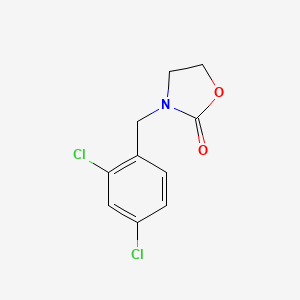
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![ethyl 2-[N-[3-(diethylamino)propyl]anilino]-2-phenylacetate](/img/structure/B14742864.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-9-propylpurin-2-amine](/img/structure/B14742876.png)
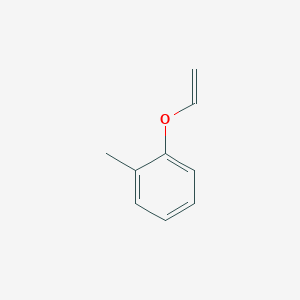
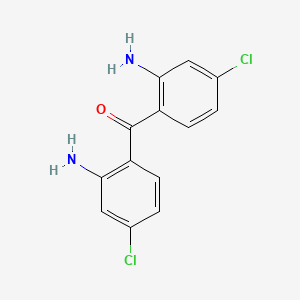
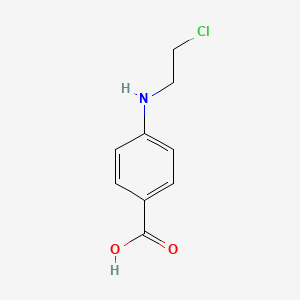

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
